molecular formula C9H14O B14331136 Nona-2,8-dienal CAS No. 108529-76-6

Nona-2,8-dienal

Cat. No.: B14331136
CAS No.: 108529-76-6
M. Wt: 138.21 g/mol
InChI Key: ZWSQVNVYDZKIEV-UHFFFAOYSA-N
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Description

Nona-2,8-dienal is a chemical compound classified as a biogenic acyclic aldehyde. It has the molecular formula C₉H₁₄O and a molecular weight of 138.104 g/mol . This compound is known for its distinctive odor and is found in various natural sources, including certain plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-2,8-dienal can be synthesized through several methods. One common approach involves the aldol condensation of enols derived from nona-2,8-dione . This reaction typically requires acidic or basic conditions to facilitate the formation of the enol intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Nona-2,8-dienal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Nona-2,8-dienal has several scientific research applications:

Mechanism of Action

The mechanism of action of nona-2,8-dienal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its antimicrobial and antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nona-2,8-dienal is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its reactivity and odor profile make it valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

108529-76-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

nona-2,8-dienal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,7-9H,1,3-6H2

InChI Key

ZWSQVNVYDZKIEV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC=CC=O

Origin of Product

United States

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